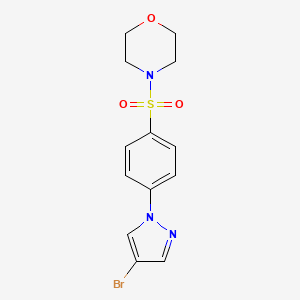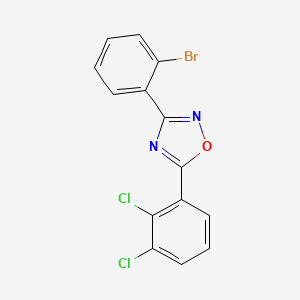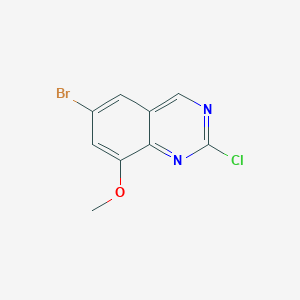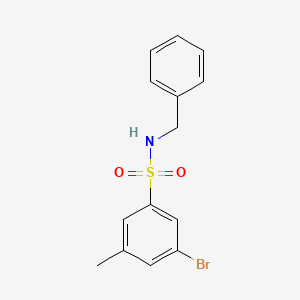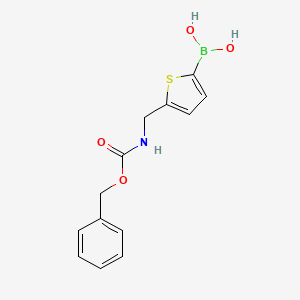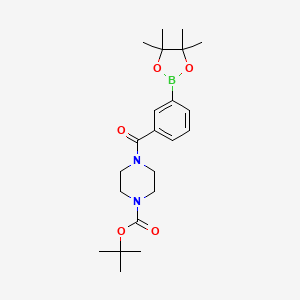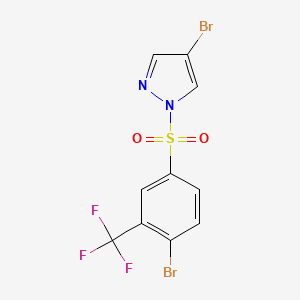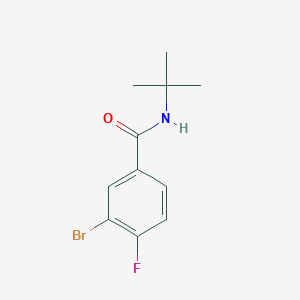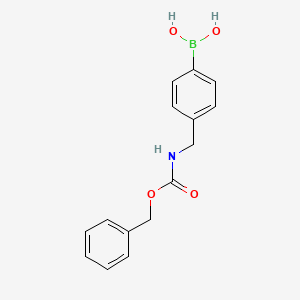amino}acetic acid CAS No. 1306604-74-9](/img/structure/B1373196.png)
2-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}acetic acid
Descripción general
Descripción
The compound “2-{(Tert-butoxy)carbonylamino}acetic acid” is a chemical compound with the IUPAC name [(tert-butoxycarbonyl)(2,2,2-trifluoroethyl)amino]acetic acid . It has a molecular weight of 257.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14F3NO4/c1-8(2,3)17-7(16)13(4-6(14)15)5-9(10,11)12/h4-5H2,1-3H3,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.21 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Peptide Synthesis
This compound is often used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines during peptide assembly . It prevents unwanted side reactions and can be selectively removed under mild acidic conditions without disturbing other sensitive functional groups in the peptide chain.
Medicinal Chemistry
In medicinal chemistry, the Boc-protected amino acid derivatives, like our subject compound, are valuable intermediates. They are used to create a variety of bioactive molecules, particularly those that contain peptide-like structures, which are common in many drugs .
Material Science
The trifluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and volatility. These characteristics are beneficial in material science for creating novel polymers or coatings that require such properties for their function or application .
Chemical Synthesis
This compound can act as a building block in organic synthesis. Its protected amine can undergo further chemical transformations to yield complex molecules. After the desired modifications, the protecting group can be removed to reveal the functional amine, ready for the next reaction step .
Analytical Chemistry
In analytical chemistry, derivatives of amino acids, like our compound, can be used as standards or reagents. They help in the quantification and identification of amino acids and peptides in complex biological samples using techniques like HPLC or mass spectrometry .
Bioconjugation
The Boc-protected amino acid can be used for bioconjugation, where it is attached to other molecules, including drugs, probes, or biomolecules, to modify their properties or to serve as a linker in the construction of larger molecular assemblies .
Environmental Science
The compound’s volatility due to the trifluoroethyl group can be exploited in environmental science. It can be used in the study of volatile organic compounds (VOCs) in the atmosphere or as a precursor for compounds used in environmental analysis .
Life Sciences
In life sciences, this compound can be utilized in the study of protein structure and function. By incorporating it into peptides, researchers can investigate the impact of trifluoromethyl groups on peptide behavior, stability, and interaction with other biological molecules .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin .
Mecanismo De Acción
Target of Action
It is known that this compound is used in biochemical research, suggesting that it may interact with various biological targets .
Mode of Action
It is known that this compound is used in the synthesis of other compounds, indicating that it may interact with its targets through chemical reactions .
Biochemical Pathways
It is known that this compound is used in the synthesis of other compounds, suggesting that it may be involved in various biochemical pathways .
Pharmacokinetics
It is known that this compound is used in biochemical research, suggesting that it may have specific pharmacokinetic properties that make it suitable for this purpose .
Result of Action
It is known that this compound is used in the synthesis of other compounds, suggesting that it may have specific effects at the molecular and cellular level .
Action Environment
It is known that this compound is used in biochemical research, suggesting that it may be influenced by various environmental factors .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(2,2,2-trifluoroethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13(4-6(14)15)5-9(10,11)12/h4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASKNZPNGIHRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1306604-74-9 | |
| Record name | 2-((tert-butoxycarbonyl)(2,2,2-trifluoroethyl)amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




